molecular formula C7H3FN2O6 B3342884 5-Fluoro-2,4-dinitrobenzoic acid CAS No. 393-93-1

5-Fluoro-2,4-dinitrobenzoic acid

Cat. No.: B3342884
CAS No.: 393-93-1
M. Wt: 230.11 g/mol
InChI Key: BVXNARQDSJOTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,4-dinitrobenzoic acid is an organic compound with the molecular formula C7H3FN2O6 and a molecular weight of 230.11 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by nitro groups (-NO2), and the hydrogen atom at position 5 is replaced by a fluorine atom (-F)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-dinitrobenzoic acid typically involves the nitration of 5-fluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dinitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.

Major Products Formed

    Reduction: 5-Amino-2,4-dinitrobenzoic acid.

    Substitution: 5-Methoxy-2,4-dinitrobenzoic acid.

Scientific Research Applications

5-Fluoro-2,4-dinitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrobenzoic acid: Lacks the fluorine atom at position 5.

    3,5-Dinitrobenzoic acid: Has nitro groups at positions 3 and 5 instead of 2 and 4.

    5-Fluoro-3-nitrobenzoic acid: Has a single nitro group at position 3.

Uniqueness

5-Fluoro-2,4-dinitrobenzoic acid is unique due to the presence of both nitro groups and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-2,4-dinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXNARQDSJOTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549497
Record name 5-Fluoro-2,4-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-93-1
Record name 5-Fluoro-2,4-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2,4-dinitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2,4-dinitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2,4-dinitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2,4-dinitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2,4-dinitrobenzoic acid
Reactant of Route 6
5-Fluoro-2,4-dinitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.